molecular formula C30H36ClNO3 B3328711 Ormeloxifene hydrochloride, cis- CAS No. 51423-19-9

Ormeloxifene hydrochloride, cis-

Número de catálogo: B3328711
Número CAS: 51423-19-9
Peso molecular: 494.1 g/mol
Clave InChI: ZRGUGBSQWQXLHB-OCPPCWRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator (SERM) and is best known as a nonsteroidal oral contraceptive which is taken once per week . It has been available as birth control in India since the early 1990s and is marketed under various trade names such as Saheli, Ormalin, Novex-DS, Centron, and Sevista . It is primarily used as a contraceptive but may also be effective for dysfunctional uterine bleeding and advanced breast cancer .


Synthesis Analysis

The commercial ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides . Interestingly, l-ormeloxifene could also be produced by enzymatic resolution from their racemates utilizing immobilized Candida rugosa lipases .


Molecular Structure Analysis

The molecular structure of Ormeloxifene hydrochloride, cis- is C30H35NO3 · HCl . The average molecular weight is 457.614 .


Chemical Reactions Analysis

Ormeloxifene is a selective estrogen receptor modulator (SERM) with contraceptive activity. It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .


Physical And Chemical Properties Analysis

Ormeloxifene hydrochloride, cis- has the empirical formula C30H35NO3 · HCl and a molecular weight of 494.06 .

Aplicaciones Científicas De Investigación

Ovarian Cancer Treatment

Ormeloxifene has been identified as an effective agent against ovarian cancer, showing potential to inhibit cancer growth, including in cisplatin-resistant ovarian cancer cell lines. Research indicates that ormeloxifene's mechanism involves inducing apoptosis and modulating key cellular pathways such as Akt phosphorylation and p53 phosphorylation. It also affects the expression and localization patterns of critical cell cycle regulators, demonstrating significant tumorigenesis reduction and metastasis in pre-clinical models D. Maher et al., 2015.

Broad Anti-Cancer Potential

Ormeloxifene's anti-cancer properties extend to various cancer types, including breast, head and neck, and chronic myeloid leukemia. It has shown a promising safety profile and therapeutic index in in vivo and clinical studies, positioning it as a fast-track candidate for drug repurposing or development as an anti-cancer agent. The drug’s action involves modulation of critical cancer pathways and induction of cell cycle arrest and apoptosis in cancer cells R. Gara et al., 2013.

Prostate Cancer Therapy

Ormeloxifene has demonstrated significant therapeutic effects on prostate cancer by inhibiting the epithelial-to-mesenchymal transition (EMT) process, a key factor in cancer metastasis. It modulates the β-catenin signaling pathway and affects cell cycle regulation, resulting in reduced tumorigenic, migratory, and invasive potentials of prostate cancer cells. These effects were corroborated in xenograft mouse models, highlighting ormeloxifene's repurposing potential for treating advanced stage metastatic prostate cancer B. Hafeez et al., 2017.

Nanoformulation Developments

Research into nanoformulations of ormeloxifene aims to improve its therapeutic activity and tumor cell-specific delivery. These nanoformulations, particularly those using biocompatible polymers like Pluronic F127 and F68, have shown enhanced cellular uptake and anticancer activity in pancreatic cancer cells. Such advancements indicate potential novel therapeutic modalities for cancer treatment N. Chauhan et al., 2020.

Mecanismo De Acción

Target of Action

Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Biochemical Pathways

It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .

Pharmacokinetics

It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing

Result of Action

Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .

Action Environment

It is known that the compound is stable in solution at analyte concentration when studied at room temperature .

Safety and Hazards

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive. It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Direcciones Futuras

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells. Several in vivo and clinical studies have reported that ormeloxifene possesses an excellent therapeutic index and has been well-tolerated, without any hematological, biochemical or histopathological toxicity, even with chronic administration . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

Análisis Bioquímico

Biochemical Properties

Ormeloxifene hydrochloride, cis- has both estrogenic and anti-estrogenic activity . It interacts with the estrogen receptor alpha, acting as a modulator . This interaction plays a crucial role in its function as a contraceptive, where it inhibits endometrial receptivity to blastocyst signals .

Cellular Effects

Ormeloxifene hydrochloride, cis- has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of the estrogen receptor alpha . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ormeloxifene hydrochloride, cis- involves both estrogenic and anti-estrogenic activity. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Temporal Effects in Laboratory Settings

The effects of Ormeloxifene hydrochloride, cis- over time in laboratory settings have been studied. It has been found that the stability of Ormeloxifene hydrochloride, cis- in solution at analyte concentration was studied at room temperature .

Dosage Effects in Animal Models

The effects of Ormeloxifene hydrochloride, cis- vary with different dosages in animal models. A standard dose is 30 mg weekly, but 60 mg loading doses can reduce pregnancy rates by 38% . It has a failure rate of about 1-2% with ideal use .

Metabolic Pathways

Ormeloxifene hydrochloride, cis- is involved in metabolic pathways related to the estrogen receptor alpha

Transport and Distribution

In healthy women, the apparent volume of distribution (Vd/F) of Ormeloxifene hydrochloride, cis- was higher than the total body fluid, and the nursing state does not have an effect on this parameter . Approximately 90% of Ormeloxifene hydrochloride, cis- is bound to albumin .

Subcellular Localization

Given its interaction with the estrogen receptor alpha, it is likely to be found in locations where this receptor is present .

Propiedades

IUPAC Name

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGUGBSQWQXLHB-OCPPCWRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51423-19-9
Record name Ormeloxifene hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMELOXIFENE HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene hydrochloride, cis-
Reactant of Route 2
Reactant of Route 2
Ormeloxifene hydrochloride, cis-
Reactant of Route 3
Reactant of Route 3
Ormeloxifene hydrochloride, cis-
Reactant of Route 4
Ormeloxifene hydrochloride, cis-
Reactant of Route 5
Reactant of Route 5
Ormeloxifene hydrochloride, cis-
Reactant of Route 6
Ormeloxifene hydrochloride, cis-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.